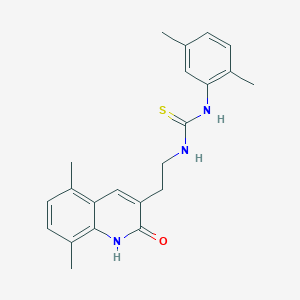

1-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)-3-(2,5-二甲基苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

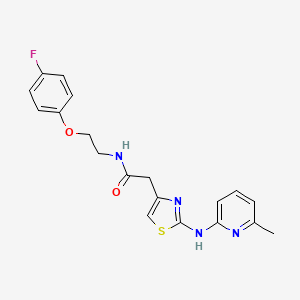

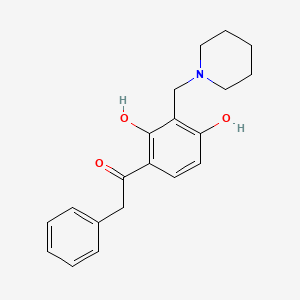

The compound "1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2,5-dimethylphenyl)thiourea" is a derivative of thiourea with a complex structure that includes a 2-oxoquinoline moiety and a substituted phenyl group. The presence of the thiourea functional group suggests potential for various biological activities, and the 2-oxoquinoline structure is a common feature in compounds with anticancer properties, as seen in the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for antitumor activities .

Synthesis Analysis

The synthesis of thiourea derivatives can involve intramolecular cycloaddition reactions, as demonstrated in the production of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas . Similarly, the target compound could be synthesized through reactions involving isothiocyanates and primary amines, although the specific synthetic route for this compound is not detailed in the provided papers. The one-pot three-component method mentioned in the synthesis of α-aminophosphonate derivatives could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy, along with X-ray crystallography . These techniques would likely be employed to determine the structure of the target compound, ensuring the correct formation of the thiourea moiety and the overall molecular conformation.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, including intramolecular cycloaddition , hydride transfer, and ring closure sequences . The presence of the 2-oxoquinoline structure in the target compound suggests that it could undergo similar reactions, potentially leading to the formation of ring-fused tetrahydroquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic data. For instance, the infrared spectra can reveal the presence of characteristic functional groups, such as N-H, C=O, C-N, and C=S stretches . The 13C NMR chemical shift for the thiourea moiety is another critical piece of data for confirming the structure . The target compound's properties would likely be similar, with specific variations due to its unique substituents.

科学研究应用

抗癌特性

- 已合成与本化合物类似的2-氧代-1,2-二氢喹啉衍生物,并测试了其抗癌作用,特别是对乳腺癌MCF-7细胞系。与2-氧代-1,2-二氢喹啉相关的化合物在这些研究中表现出显着的抗癌活性(Gaber等人,2021)。

- 合成了含有2-氧代喹啉结构的新型α-氨基膦酸酯衍生物,并评估了其对各种癌细胞系的抗肿瘤活性,显示出中等到高水平的抗肿瘤活性(Fang等人,2016)。

药理活性

- 制备了4-芳基-7,7-二甲基-5-氧代-1,2,3,4,5,6,7,8-八氢喹唑啉-2-硫酮的衍生物,并评估了其钙拮抗活性,对离体大鼠回肠和羔羊颈动脉表现出显着的活性(Yarim等人,2002)。

- 合成了一些新的硫代氧代喹唑啉酮衍生物,并研究了它们的抗惊厥和抗菌活性,证明了对细菌和真菌的广谱活性(Rajasekaran等人,2013)。

其他应用

- 探索了N-芳基-2-乙烯基四氢-4-氧代喹啉的合成和反应性,制备了不同的喹诺酮和四氢-4-氧代喹啉(Guillou等人,1998)。

- 对相关化合物2-{4-[(2-乙氧基-2-氧代乙基)(苯基)氨基羰基]-2-氧代-1,2-二氢喹啉-1-基}乙酸乙酯的晶体结构、赫希菲尔德表面分析和DFT研究进行了研究,以了解其电子和空间结构(Baba等人,2019)。

属性

IUPAC Name |

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2,5-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-13-5-6-15(3)19(11-13)24-22(27)23-10-9-17-12-18-14(2)7-8-16(4)20(18)25-21(17)26/h5-8,11-12H,9-10H2,1-4H3,(H,25,26)(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQSOPPFZGKJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2,5-dimethylphenyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)

![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)